2-phenoxy-N-(2-phenylethyl)butanamide
Description
2-Phenoxy-N-(2-phenylethyl)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted at the second carbon with a phenoxy group and an N-linked 2-phenylethyl moiety. The phenoxy group enhances lipophilicity, while the phenylethyl substituent may influence receptor binding affinity. This compound’s molecular formula is hypothesized as C₁₈H₂₁NO₂ (calculated), with a molecular weight of ~283.4 g/mol, though experimental data are absent in the provided sources.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-phenoxy-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-17(21-16-11-7-4-8-12-16)18(20)19-14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20) |
InChI Key |
HNDNJEGADXZDBZ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-phenoxy-N-(2-phenylethyl)butanamide with structurally related butanamide derivatives:
*Hypothesized based on structural analogy.
†Estimated via substituent contribution (phenylethyl > propan-2-yl).
‡Predicted using fragment-based methods (e.g., piperidine increases logP).
††Reported logP for nitro-substituted analogs is lower due to polar nitro groups.
Key Observations:
Molecular Weight : Butyrfentanyl and 4-methoxybutyrylfentanyl () have higher molecular weights due to piperidine rings, which are critical for opioid receptor binding. The absence of this ring in the target compound suggests divergent pharmacological activity .
Pharmacological Implications
While butyrfentanyl and its analogs () exhibit potent µ-opioid receptor affinity due to their piperidine and aniline pharmacophores, the target compound lacks these critical motifs.
Case Study: Butyrfentanyl vs. Target Compound
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